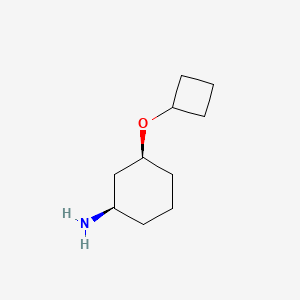
Rel-(1R,3S)-3-cyclobutoxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a cyclobutoxy group and an amine group, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutoxy group: This step often involves nucleophilic substitution reactions where a cyclobutyl halide reacts with a cyclohexanol derivative.
Industrial Production Methods
Industrial production of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of bases or nucleophiles.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and processes, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid
- rac-(1R,3S)-3-(tert-butoxycarbonyl)amino)methyl)-2,2-difluorocyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(1R,3S)-3-cyclobutyloxycyclohexan-1-amine |
InChI |
InChI=1S/C10H19NO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h8-10H,1-7,11H2/t8-,10+/m1/s1 |
InChI Key |
XQZUYSFOZSBNNY-SCZZXKLOSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)OC2CCC2)N |
Canonical SMILES |
C1CC(C1)OC2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


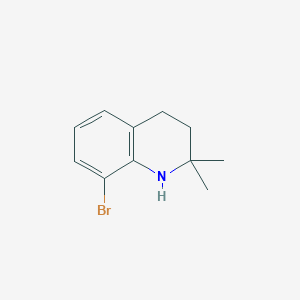
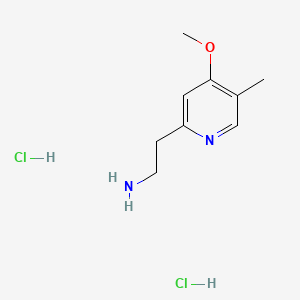
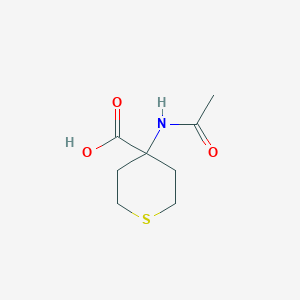
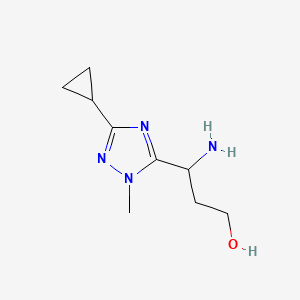
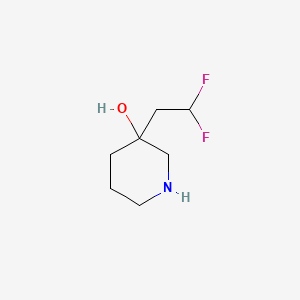
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
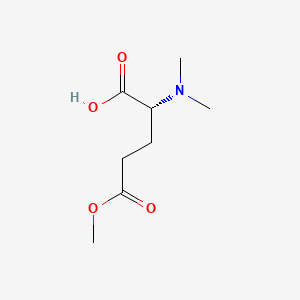
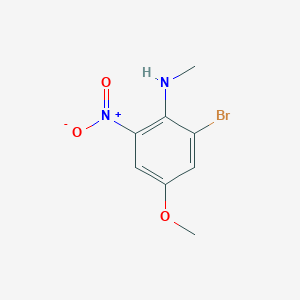
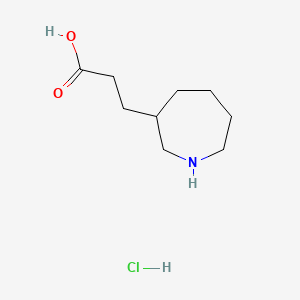
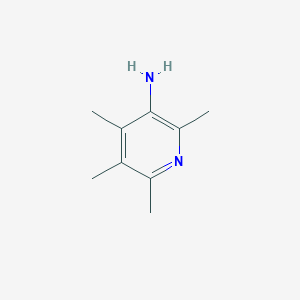
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
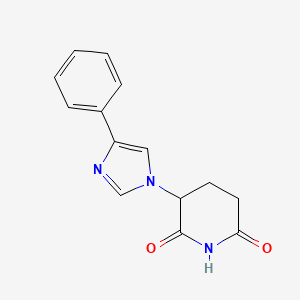
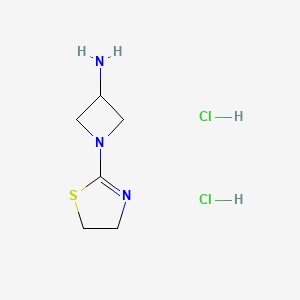
![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
